molecular formula C9H14N2O3 B14002087 N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide CAS No. 77693-09-5

N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide

Cat. No.: B14002087
CAS No.: 77693-09-5
M. Wt: 198.22 g/mol
InChI Key: SEALNHGFOSBMTN-UHFFFAOYSA-N
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Description

N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide is a chemical compound characterized by a pyrrolidine ring with two oxo groups at positions 2 and 5, a propyl group at position 1, and an acetamide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide typically involves the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reactions to introduce the desired functional groups . The reaction conditions often include the use of thionyl chloride (SOCl2) to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

77693-09-5

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

N-(2,5-dioxo-1-propylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C9H14N2O3/c1-3-4-11-8(13)5-7(9(11)14)10-6(2)12/h7H,3-5H2,1-2H3,(H,10,12)

InChI Key

SEALNHGFOSBMTN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CC(C1=O)NC(=O)C

Origin of Product

United States

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